N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide
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Description
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C20H16N2O3S2 and its molecular weight is 396.48. The purity is usually 95%.
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Biological Activity
N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-3-(methylthio)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazole ring fused with a benzofuran moiety, which is known for its diverse biological properties. The methoxy group on the benzofuran enhances its lipophilicity, potentially aiding in cellular uptake.
Antimicrobial Activity
Recent studies have demonstrated the antibacterial properties of similar thiazole derivatives, suggesting a promising avenue for this compound. Research has shown that thiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Thiazole Derivatives
Compound Name | Concentration (mM) | Zone of Inhibition (mm) |
---|---|---|
E. coli | 8 | 10.5 |
S. aureus | 7.5 | 8 |
B. subtilis | 7.5 | 9 |
S. epidermidis | 6 | 6 |
This table illustrates the effectiveness of various thiazole compounds, indicating that modifications can enhance their antibacterial properties .
Anticancer Activity
This compound has shown potential as an anticancer agent through mechanisms involving tubulin polymerization inhibition. Similar compounds have been reported to bind to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
- Tubulin Binding : Compounds that inhibit tubulin polymerization can disrupt microtubule dynamics, essential for mitosis.
- Cell Cycle Arrest : Studies have shown that such compounds can effectively halt cancer cell progression at the G(2)/M phase.
- Apoptosis Induction : The disruption in microtubule formation leads to programmed cell death in affected cells.
In vivo studies have indicated that these compounds can overcome multidrug resistance, making them viable candidates for further development in cancer therapy .
Anti-inflammatory Activity
The benzofuran component of the compound is associated with anti-inflammatory effects. Research indicates that derivatives can inhibit nitric oxide (NO) production and downregulate pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).
Key Findings
- Inhibition of NO Production : Compounds demonstrated significant inhibition of LPS-induced NO release.
- Cytokine Regulation : Downregulation of COX-2 and other inflammatory mediators was observed, indicating a potential therapeutic role in inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study involving a series of thiazole derivatives showed potent activity against multiple bacterial strains, emphasizing the importance of structural modifications in enhancing efficacy.
- Anticancer Potency : In vivo models using prostate cancer xenografts revealed that certain thiazole derivatives could significantly reduce tumor growth without apparent neurotoxicity, supporting their potential as safer alternatives to existing chemotherapeutics .
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S2/c1-24-16-8-4-5-12-10-17(25-18(12)16)15-11-27-20(21-15)22-19(23)13-6-3-7-14(9-13)26-2/h3-11H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQFUOPYHOSOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.